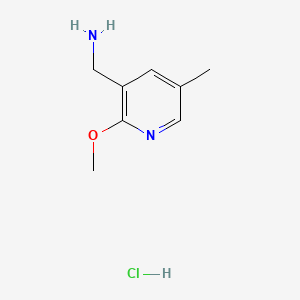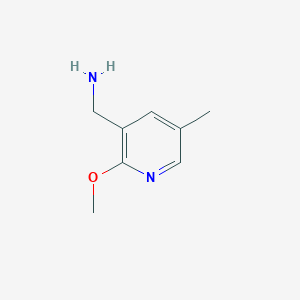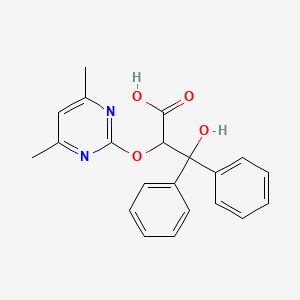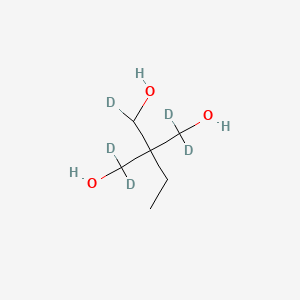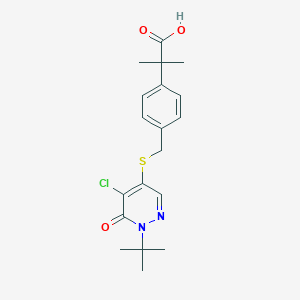
49YB5Vdj7P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridaben Carboxylic Acid is a derivative of Pyridaben, an acaricide widely used to control phytophagous mites, whiteflies, aphids, and thrips . Pyridaben Carboxylic Acid contains a pyridazinone moiety, which is a heterocyclic compound with nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position . This compound is known for its significant biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of Pyridaben Carboxylic Acid involves several routes. One of the green synthesis methods includes the one-pot reaction of dichloropyridazinone, p-tert-butylbenzyl chloride, and thiourea . This method is considered environmentally friendly and sustainable. Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Pyridaben Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
Pyridaben Carboxylic Acid has numerous scientific research applications:
Mécanisme D'action
Pyridaben Carboxylic Acid exerts its effects by inhibiting mitochondrial complex I electron transport . This inhibition disrupts the production of ATP, leading to the death of target pests. The molecular targets include the mitochondrial complex I proteins, and the pathways involved are related to cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Pyridaben Carboxylic Acid can be compared with other pyridazinone derivatives such as Norflurazon and Zardaverine . These compounds share similar structural features but differ in their specific biological activities and applications. Pyridaben Carboxylic Acid is unique due to its broad-spectrum activity against various pests and its environmentally friendly synthesis methods .
Conclusion
Pyridaben Carboxylic Acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and environmentally friendly synthesis methods make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
118910-83-1 |
|---|---|
Formule moléculaire |
C19H23ClN2O3S |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
2-[4-[(1-tert-butyl-5-chloro-6-oxopyridazin-4-yl)sulfanylmethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C19H23ClN2O3S/c1-18(2,3)22-16(23)15(20)14(10-21-22)26-11-12-6-8-13(9-7-12)19(4,5)17(24)25/h6-10H,11H2,1-5H3,(H,24,25) |
Clé InChI |
NJUKOAUUDPMBRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)C(=C(C=N1)SCC2=CC=C(C=C2)C(C)(C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


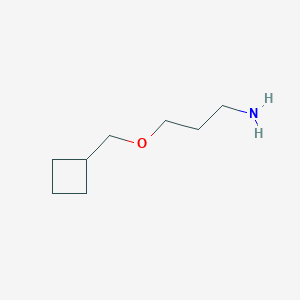
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
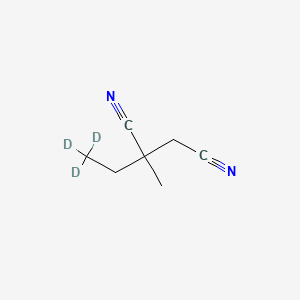
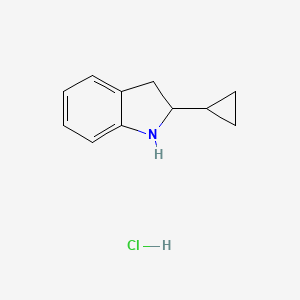
![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)
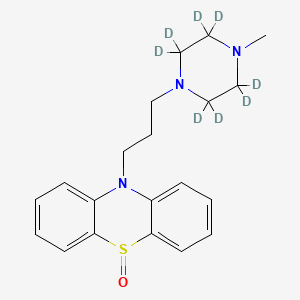

![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)
